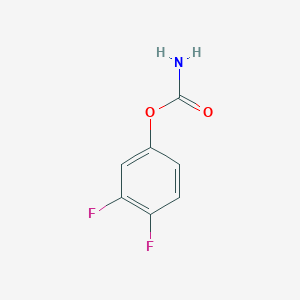
3,4-Difluorophenyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluorophenyl carbamate is an organic compound characterized by the presence of a carbamate group attached to a 3,4-difluorophenyl ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluorophenyl carbamate typically involves the reaction of 3,4-difluoroaniline with a suitable carbamoylating agent. One common method is the reaction of 3,4-difluoroaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the carbamoylating agent.
Another method involves the use of chloroformates, such as benzyl chloroformate, in the presence of a base like triethylamine. This method is advantageous as it avoids the use of highly toxic phosgene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the use of safer carbamoylating agents and solvents can enhance the overall safety and environmental sustainability of the production process.
化学反应分析
Types of Reactions
3,4-Difluorophenyl carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield 3,4-difluoroaniline and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with methoxide can yield methoxy-substituted derivatives.
Hydrolysis: The primary product is 3,4-difluoroaniline.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学研究应用
3,4-Difluorophenyl carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties
Materials Science: The compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3,4-difluorophenyl carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, thereby improving its efficacy .
相似化合物的比较
Similar Compounds
Tert-butyl (3,4-difluorophenyl)carbamate: Similar in structure but with a tert-butyl group instead of a hydrogen atom on the carbamate nitrogen.
3,4-Difluorophenyl isocyanate: Contains an isocyanate group instead of a carbamate group.
3,4-Difluoroaniline: The parent compound without the carbamate group.
Uniqueness
3,4-Difluorophenyl carbamate is unique due to the presence of both fluorine atoms and the carbamate group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.
属性
分子式 |
C7H5F2NO2 |
|---|---|
分子量 |
173.12 g/mol |
IUPAC 名称 |
(3,4-difluorophenyl) carbamate |
InChI |
InChI=1S/C7H5F2NO2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H2,10,11) |
InChI 键 |
ZOXSDMMYTFQGDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(=O)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


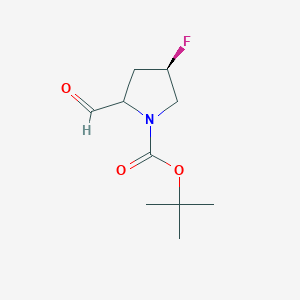
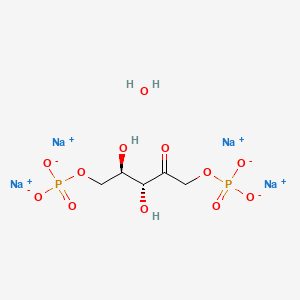

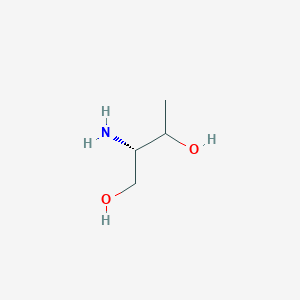
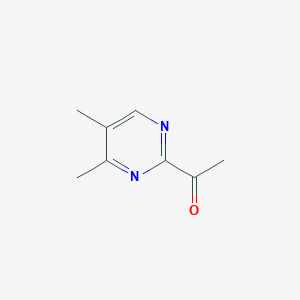
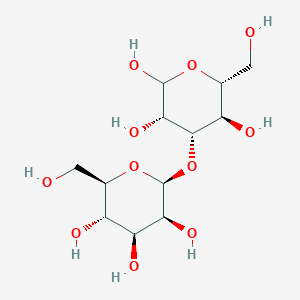
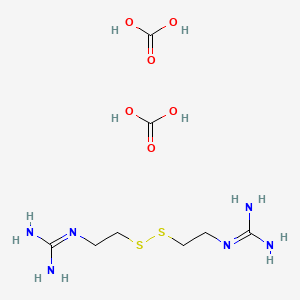
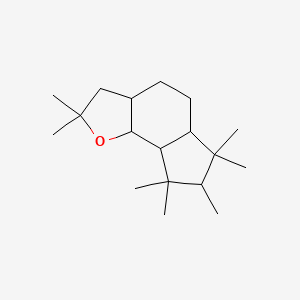
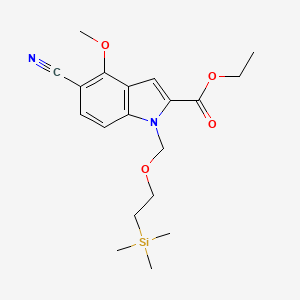
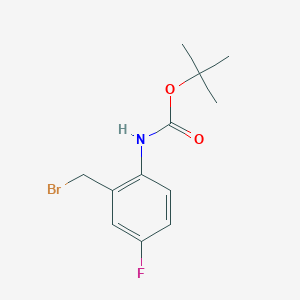

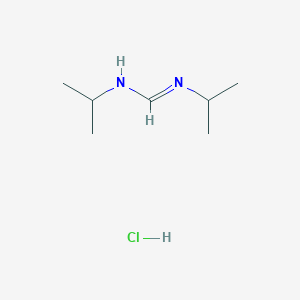
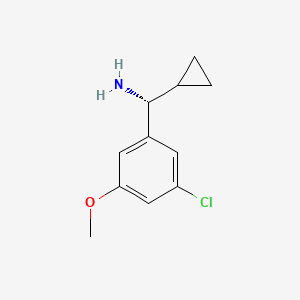
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)
